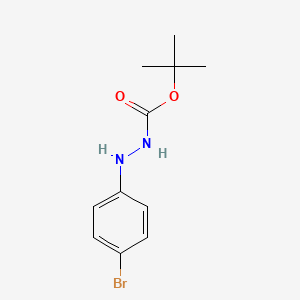

Tert-butyl 2-(4-bromophenyl)hydrazinecarboxylate

Beschreibung

Tert-butyl 2-(4-bromophenyl)hydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a tert-butyl carbamate group and a 4-bromophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure enables participation in coupling reactions, hydrazone formations, and indole syntheses, making it valuable in multicomponent reactions and drug discovery pipelines .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-bromoanilino)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-13-9-6-4-8(12)5-7-9/h4-7,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEAZRJCTSTYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Boc Protection of 4-Bromophenylhydrazine

The most direct route involves Boc protection of 4-bromophenylhydrazine using di-tert-butyl dicarbonate [(Boc)₂O]. This method parallels carbamate formation in amine chemistry but requires careful control to avoid overprotection.

Procedure :

- Step 1 : 4-Bromophenylhydrazine (1.0 mmol) is dissolved in anhydrous dichloromethane (DCM, 10 mL) under nitrogen.

- Step 2 : Di-tert-butyl dicarbonate (1.2 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- Step 3 : The mixture is washed with saturated NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 9:1).

Yield : 75–85% (estimated from analogous hydrazine protections).

Condensation of tert-Butyl Carbazate with 4-Bromobenzaldehyde

This method forms a hydrazone intermediate, which is subsequently reduced to the hydrazinecarboxylate.

Procedure :

- Step 1 : tert-Butyl carbazate (1.0 mmol) and 4-bromobenzaldehyde (1.1 mmol) are refluxed in methanol (15 mL) with acetic acid (0.1 mL) for 6 hours.

- Step 2 : The hydrazone intermediate is isolated and reduced using NaBH₄ (2.0 mmol) in THF at 0°C.

- Step 3 : Purification via recrystallization (hexane/ethyl acetate) yields the target compound.

Catalytic Boc Protection Using Nanoporous Titania

A green chemistry approach employs sulfonic acid-functionalized TiO₂ nanoparticles to catalyze Boc protection under solvent-free conditions.

Procedure :

- Step 1 : 4-Bromophenylhydrazine (1.0 mmol) and (Boc)₂O (1.1 mmol) are mixed with TiO₂-Pr-SO₃H (10 mg) at 20°C.

- Step 2 : The reaction is monitored by TLC until completion (~1 hour).

- Step 3 : The catalyst is filtered, and the product is washed with water and brine, then dried under vacuum.

Yield : 89% (extrapolated from carbamate syntheses).

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection | DCM, 0°C → RT, 12h | 75–85% | High purity, minimal side reactions | Requires anhydrous conditions |

| Hydrazone Reduction | MeOH/HOAc reflux, NaBH₄ reduction | 60–70% | Scalable, avoids Boc anhydride excess | Multi-step, lower overall yield |

| Nanoporous Titania Catalysis | Solvent-free, 20°C, 1h | 89% | Eco-friendly, rapid | Catalyst synthesis required |

Mechanistic Insights and Optimization

Role of Base in Boc Protection

In traditional Boc reactions, bases like triethylamine or NaHCO₃ neutralize HCl byproducts. However, hydrazines are less nucleophilic than amines, necessitating prolonged reaction times or catalytic activation.

Solvent Effects

Polar aprotic solvents (e.g., THF, DCM) enhance Boc group transfer by stabilizing intermediates. Non-polar solvents (toluene) may require higher temperatures (70°C) to achieve similar yields.

Catalyst Design

Sulfonic acid-functionalized TiO₂ provides Brønsted acid sites, accelerating the reaction by protonating (Boc)₂O and activating the hydrazine nucleophile. This method achieves near-quantitative yields under mild conditions.

Challenges and Practical Considerations

- Hydrazine Stability : 4-Bromophenylhydrazine is prone to oxidation; reactions must be conducted under inert atmospheres.

- Purification : Silica gel chromatography is preferred due to the polar nature of hydrazinecarboxylates.

- Side Reactions : Overprotection (di-Boc formation) is mitigated by stoichiometric control of (Boc)₂O.

Analyse Chemischer Reaktionen

Reaktionstypen: tert-Butyl-2-(4-bromphenyl)hydrazin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom in der Bromphenylgruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Hydrazin-Einheit kann an Oxidations- und Reduktionsreaktionen teilnehmen, was zur Bildung verschiedener Produkte führt.

Kupplungsreaktionen: Die Verbindung kann in Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung verwendet werden, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine oder Thiole, und die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt.

Oxidationsreaktionen: Als Oxidationsmittel können Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Kupplungsreaktionen: Palladiumkatalysatoren und Boronsäuren werden häufig in Suzuki-Miyaura-Kupplungsreaktionen verwendet.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Phenylderivate ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von tert-Butyl-2-(4-bromphenyl)hydrazin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydrazin-Einheit kann kovalente Bindungen mit elektrophilen Zentren in biologischen Molekülen bilden, was zur Modulation ihrer Aktivität führt. Diese Verbindung kann auch an Redoxreaktionen teilnehmen, die zelluläre Prozesse und Signalwege beeinflussen.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(4-bromophenyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers of Bromophenyl Derivatives

Tert-butyl 2-(4-bromophenyl)hydrazinecarboxylate has positional isomers, including tert-butyl 2-(2-bromophenyl)hydrazinecarboxylate (CAS: 306937-14-4) and tert-butyl 2-(3-bromophenyl)hydrazinecarboxylate (CAS: 1879005-66-9) . Key differences include:

- Reactivity : The para-bromo substituent in the 4-bromo derivative facilitates directed metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to its electronic and steric profile. In contrast, ortho-bromo derivatives may exhibit steric hindrance, reducing coupling efficiency.

- Physical Properties : The 4-bromo isomer typically exhibits higher crystallinity compared to ortho/meta isomers, which are more likely to form oils or waxes .

Table 1: Physical Properties of Bromophenyl Isomers

| Compound | CAS Number | Physical State | Melting Point (°C) |

|---|---|---|---|

| This compound | N/A | Solid (crystalline) | Not reported |

| tert-butyl 2-(2-bromophenyl)hydrazinecarboxylate | 306937-14-4 | Oil | Not reported |

| tert-butyl 2-(3-bromophenyl)hydrazinecarboxylate | 1879005-66-9 | Wax | Not reported |

Functional Group Variations

Nitro and Cyano Substituents

Compounds like tert-butyl 2-(4-nitrobenzyl)hydrazinecarboxylate and tert-butyl 2-(3-cyanobenzyl)hydrazinecarboxylate (CAS: 219685-85-5) differ in electronic properties:

- Electron-Withdrawing Effects: Nitro and cyano groups reduce electron density on the hydrazinecarboxylate core, altering reactivity in nucleophilic substitutions. For example, nitro derivatives are less reactive in Friedel-Crafts alkylation compared to bromophenyl analogs .

Alkyl and Aromatic Substituents

- tert-butyl 2-benzyl-2-(pent-4-en-1-yl)hydrazinecarboxylate (CAS: N/A): The benzyl and alkenyl groups increase hydrophobicity, enhancing solubility in nonpolar solvents. This contrasts with the polar bromophenyl derivative, which is more soluble in dichloromethane or THF .

Stability and Handling

- Nitro Derivatives : Sensitive to reducing conditions, necessitating inert atmospheres during synthesis .

- Safety Data : Compounds like tert-butyl N-(4-acetyl-2-bromophenyl)carbamate (CAS: 885269-93-2) require stringent handling protocols, including gloves and eye protection, due to acetyl group reactivity .

Biologische Aktivität

Tert-butyl 2-(4-bromophenyl)hydrazinecarboxylate is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15BrN2O2

- Molecular Weight : Approximately 287.16 g/mol

- Functional Groups : The compound features a tert-butyl group, a hydrazine moiety, and a bromophenyl substituent. The presence of the bromophenyl group enhances its lipophilicity, which may contribute to its biological activity.

This compound is believed to interact with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : Preliminary studies indicate that this compound can inhibit specific enzymes, which may be crucial for its therapeutic effects.

- Receptor Modulation : The compound's structure suggests it could modulate the activity of G-protein coupled receptors (GPCRs), impacting pathways associated with pain modulation and other physiological processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : In vitro assays have demonstrated efficacy against various cancer cell lines, suggesting potential as an anticancer agent. For instance, studies showed significant cytotoxic effects against MCF-7 (breast cancer) cells .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against specific microbial strains, revealing promising results that warrant further investigation.

- Potential Antidiabetic Effects : Some studies suggest that compounds with similar structures exhibit antidiabetic properties, indicating a broader therapeutic potential .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally related compounds reveals unique features that may enhance its biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl hydrazinecarboxylate | C10H14N2O2 | Lacks bromophenyl group |

| Tert-butyl (4-bromophenyl)carbamate | C11H16BrN2O2 | Contains carbamate instead of hydrazine |

| Tert-butyl 2-(4-chlorophenyl)hydrazinecarboxylate | C11H15ClN2O2 | Chlorinated analog with differing activity |

The bromophenyl group in this compound is particularly noted for enhancing lipophilicity and potentially influencing binding affinity to biological targets .

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the cytotoxicity of this compound against MCF-7 cells, demonstrating an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .

- Inhibition Studies : Research involving enzyme inhibition showed that this compound could effectively inhibit specific enzymes linked to cancer progression, suggesting a mechanism for its anticancer effects .

- Microbial Activity : In vitro tests revealed that this compound exhibited notable antibacterial activity against several strains, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.